molecular formula C21H22ClN3O3S2 B3408848 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 886925-29-7

7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B3408848
CAS No.: 886925-29-7
M. Wt: 464 g/mol
InChI Key: IXILUPRSMCUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole (molecular formula: C₂₁H₂₂ClN₃O₃S₂) is a benzothiazole derivative featuring a 7-chloro substituent, a 4-methyl group on the benzothiazole core, and a piperazine moiety substituted with a 4-(ethanesulfonyl)benzoyl group at position 2. Its molecular weight is 471.45 g/mol, and it is cataloged under ChemDiv ID G856-9653 .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-7-5-15(6-8-16)20(26)24-10-12-25(13-11-24)21-23-18-14(2)4-9-17(22)19(18)29-21/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXILUPRSMCUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multi-step procedures

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzothiazole core reacts with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antipsychotic, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurological and infectious diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

BD77517 (7-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole)

  • Key Differences : The benzoyl group here is substituted with a 3-methoxy group instead of 4-ethanesulfonyl.
  • Impact : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the sulfonyl group. This substitution could alter solubility and binding affinity to hydrophobic pockets in target proteins .

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)

  • Key Differences : The benzoyl group contains a 4-chloro-3-(trifluoromethyl) substituent, and the core structure is pyridine-based rather than benzothiazole.
  • The pyridine core may influence π-π stacking interactions .

Analogs with Modified Benzothiazole Substituents

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

  • Key Differences : The 4-methyl group is replaced with a methoxy group, and the piperazine lacks the benzoyl substitution.
  • The absence of the benzoyl group simplifies the structure but may reduce target specificity .

1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one

  • Key Differences : The benzothiazole is fused with an imidazole ring, and the piperazine is linked via a methyl group to a ketone.
  • Impact : The fused imidazole ring introduces rigidity, possibly improving binding to planar active sites. The ketone group offers a site for hydrogen bonding .

Compounds with Alternative Heterocyclic Cores

4-(Cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide

  • Key Differences : A pyrimidine-5-carboxamide core replaces benzothiazole, retaining the ethanesulfonyl-piperazine motif.
  • Impact : Pyrimidine derivatives are common in kinase inhibitors; this analog may exhibit distinct kinase selectivity compared to benzothiazole-based compounds .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Key Substituents
Target Compound 471.45 ~3.5 4-Methyl, 7-Cl, 4-(ethanesulfonyl)benzoyl
BD77517 401.91 ~2.8 3-Methoxybenzoyl
7-Chloro-4-methoxy analog 283.78 ~1.9 4-Methoxy, unsubstituted piperazine
Compound 8b 530.00 ~4.2 4-Cl, 3-CF₃, pyridine core

*Estimated using fragment-based methods.

Biological Activity

7-Chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class. Its unique structural features, including a benzothiazole core and functional groups such as an ethanesulfonyl moiety, contribute to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is C₁₉H₂₂ClN₃O₂S, with a molecular weight of approximately 389.91 g/mol. The compound's structure enhances its solubility and biological activity, making it a valuable candidate in drug discovery programs targeting complex diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The compound has shown potential antipsychotic effects by modulating neurotransmitter activity through binding to dopamine and serotonin receptors.
  • Antimicrobial Activity : Its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes contributes to its antimicrobial properties .

Biological Activities

Research indicates that 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole exhibits significant biological activities across various domains:

Anticancer Activity

Studies have demonstrated potent anticancer effects against several human cancer cell lines. For instance:

Cell Line IC₅₀ (nM)
SKRB-31.2
SW6204.3
A54944
HepG248

These findings suggest that the compound can induce apoptosis in cancer cells, particularly in HepG2 cells, where it was shown to inhibit proliferation in a concentration-dependent manner .

Antimicrobial Properties

The compound has been classified within the broader category of benzothiazoles known for their antimicrobial activities. Its structural features allow it to effectively target bacterial infections by disrupting cellular functions.

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to this compound. For example:

  • Benzothiazole Derivatives : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds exhibiting significant inhibitory activity against various cancer cell lines were identified, indicating the potential for further development as therapeutic agents .
  • Mechanistic Studies : Research has utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics of interactions between the compound and its biological targets, providing insights into its pharmacodynamics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of a benzothiazole precursor (e.g., 4-chloro-1,3-benzothiazole derivatives) with a piperazine intermediate. Critical steps include:

  • Nucleophilic substitution to attach the piperazine ring to the benzothiazole core under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Sulfonylation of the benzoyl-piperazine moiety using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group .
  • Purification via column chromatography (hexane/ethyl acetate gradients) and characterization by NMR, IR, and LC/MS to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical Workflow :

  • Melting Point Analysis : Determines batch consistency and purity thresholds (e.g., deviations >2°C suggest impurities) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., integration ratios for methyl groups or sulfonyl protons) .
  • IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .
  • LC/MS : Monitors molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperazine-benzothiazole coupling step?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to balance reactivity and solubility .
  • Catalyst Selection : Copper(I) catalysts (e.g., CuI) or palladium complexes may accelerate coupling; monitor via TLC .
  • Temperature Modulation : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
    • Data Contradiction Example : Lower yields in DMSO despite higher solubility may indicate side reactions (e.g., oxidation); use inert atmospheres (N₂/Ar) to mitigate .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

  • SAR Framework :

  • Core Modifications : Compare analogs with varying substituents (e.g., 4-methyl vs. 4-fluoro on benzothiazole) to assess electronic effects on target binding .
  • Piperazine Substitutions : Replace ethanesulfonyl with acetyl or aryl groups to study steric vs. electronic contributions .
  • In Silico Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) based on crystallographic data .
    • Case Study : Analog 9c () showed improved binding affinity due to a bromophenyl group enhancing hydrophobic interactions .

Q. How can researchers resolve contradictory data in solubility or stability studies?

  • Troubleshooting Protocol :

  • Solubility Conflicts : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) under controlled temperatures. Discrepancies may arise from polymorphic forms .
  • Stability Analysis : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring; adjust storage conditions if degradation products emerge .
    • Example : A compound with inconsistent NMR spectra may require recrystallization or alternative derivatization (e.g., trifluoroacetylation) to resolve tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.